molecular formula C23H17FO3 B2562117 4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate CAS No. 329704-19-0

4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate

Cat. No.: B2562117
CAS No.: 329704-19-0
M. Wt: 360.384
InChI Key: OZKIQSSEVZEFMR-GIDUJCDVSA-N
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Description

4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a fluorophenyl group and a methylbenzoate moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with 4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of 4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]benzoic acid.

    Reduction: Formation of 4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl methanol.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate
  • 4-[(2E)-3-(4-bromophenyl)prop-2-enoyl]phenyl 4-methylbenzoate
  • 4-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl 4-methylbenzoate

Uniqueness

4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FO3/c1-16-2-7-19(8-3-16)23(26)27-21-13-9-18(10-14-21)22(25)15-6-17-4-11-20(24)12-5-17/h2-15H,1H3/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKIQSSEVZEFMR-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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